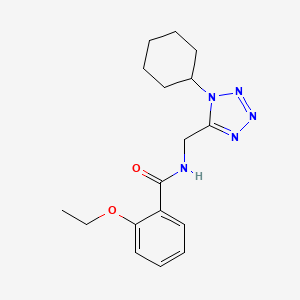

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethoxybenzamide

Description

Properties

IUPAC Name |

N-[(1-cyclohexyltetrazol-5-yl)methyl]-2-ethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O2/c1-2-24-15-11-7-6-10-14(15)17(23)18-12-16-19-20-21-22(16)13-8-4-3-5-9-13/h6-7,10-11,13H,2-5,8-9,12H2,1H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLMZKODHLBJJBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NCC2=NN=NN2C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cycloaddition Approach

The [2+3] cycloaddition between nitriles and sodium azide is a cornerstone of tetrazole synthesis. For 1-cyclohexyltetrazole derivatives:

- React cyclohexylamine with chloroacetonitrile in the presence of phosphorus pentachloride (PCl₅) to form 5-chloro-N-cyclohexylpentanamide.

- Treat the intermediate with sodium azide (NaN₃) in a polar solvent (e.g., DMF) at 80–100°C for 12–24 hours.

- Isolate the 1-cyclohexyl-5-(chloromethyl)-1H-tetrazole via extraction and recrystallization.

Chloromethyl to Aminomethyl Conversion :

Alternative Functionalization Strategies

Reductive Amination :

- Condense 1-cyclohexyl-5-formyl-1H-tetrazole with methylamine using sodium cyanoborohydride (NaBH₃CN) in methanol.

- Limitations: Low yields (~40%) due to side reactions.

Nucleophilic Displacement :

- Replace the chloromethyl group in 1-cyclohexyl-5-(chloromethyl)-1H-tetrazole with potassium phthalimide, followed by hydrazinolysis to free the amine.

- Yield: ~75%.

Synthesis of 2-Ethoxybenzamide

Acid Chloride Route

- Activation : Treat 2-ethoxybenzoic acid with thionyl chloride (SOCl₂) at reflux to form 2-ethoxybenzoyl chloride.

- Amidation : React the acid chloride with ammonium hydroxide or gaseous NH₃ in anhydrous THF.

- Isolation : Crystallize the product from ethanol/water (yield: 85–90%).

Coupling Strategies for Final Assembly

Direct Amide Coupling

Reagents :

- 1-Cyclohexyl-5-(aminomethyl)-1H-tetrazole

- 2-Ethoxybenzoyl chloride

- Base: Triethylamine (Et₃N) or DIEA

- Solvent: Dichloromethane (DCM) or THF

Procedure :

Carbodiimide-Mediated Coupling

Reagents :

- EDC·HCl, HOBt

- Solvent: DMF

Procedure :

- Activate 2-ethoxybenzoic acid (1 equiv) with EDC·HCl (1.2 equiv) and HOBt (1.1 equiv) in DMF for 30 minutes.

- Add the tetrazole-derived amine (1 equiv) and stir for 12–24 hours.

- Purify by flash chromatography (ethyl acetate/hexane, 1:1).

Yield : 80–85%.

Optimization and Challenges

Solvent and Temperature Effects

Byproduct Mitigation

- Phosphorus pentachloride side reactions : Use stoichiometric PCl₅ and rigorous drying to avoid hydrolysis.

- Tetrazole ring instability : Avoid prolonged exposure to strong acids/bases to prevent decomposition.

Analytical Characterization

1H NMR (400 MHz, CDCl₃):

- δ 1.42 (t, J=7.0 Hz, 3H, OCH₂CH₃)

- δ 3.45 (s, 2H, CH₂NH)

- δ 4.12 (q, J=7.0 Hz, 2H, OCH₂)

- δ 7.32–7.85 (m, 4H, aromatic)

HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Comparative Evaluation of Methods

Chemical Reactions Analysis

Types of Reactions

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

Oxidation: Oxidized derivatives of the benzamide moiety.

Reduction: Reduced forms of the tetrazole ring.

Substitution: Substituted benzamide derivatives.

Scientific Research Applications

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethoxybenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethoxybenzamide involves its interaction with specific molecular targets. The tetrazole ring is known to mimic carboxylate groups, allowing the compound to bind to enzymes and receptors that typically interact with carboxylates. This binding can modulate the activity of these enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethoxybenzamide with structurally or functionally analogous compounds from the provided evidence.

Table 1: Structural and Physical Property Comparison

Key Structural and Functional Differences

Core Functional Groups: The target compound contains a benzamide group, whereas compounds 5a–5j (–4) are benzenamine derivatives. 5a–5j feature a propargyloxy substituent, while the target compound lacks this group, possibly reducing steric hindrance.

Substituent Effects: Halogenated analogs (e.g., 5b, 5h) exhibit higher melting points (186–210°C) due to stronger intermolecular forces, whereas non-halogenated derivatives (e.g., 5a) melt at 112°C . Electron-withdrawing groups (e.g., -NO₂ in 5i) shift NMR signals downfield, whereas electron-donating groups (e.g., -OCH₃ in 10a–j) upfield .

Triazole-benzamide hybrids (10a–j) show moderate antimicrobial activity against E. coli, indicating structural versatility for bioactivity .

Synthetic Routes :

- The target compound may be synthesized via amide coupling, analogous to CTB (7) , whereas 5a–5j are prepared via gold-catalyzed Ugi-type reactions .

- Click chemistry (e.g., 10a–j ) offers high regioselectivity for triazole formation, a strategy adaptable to the target compound’s tetrazole moiety .

Spectroscopic Comparison

- IR Spectroscopy :

- NMR :

- The cyclohexyl group in the target compound would show characteristic ¹H NMR signals at δ 1.0–2.5 ppm (cyclohexyl CH₂), similar to 5a–5j .

Biological Activity

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethoxybenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features, including a tetrazole ring, a cyclohexyl group, and an ethoxybenzamide moiety. This compound has been investigated for its potential biological activities, particularly in the fields of pharmacology and biochemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 329.39 g/mol. The compound's structure allows it to interact with various biological targets, which is crucial for its potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 329.39 g/mol |

| IUPAC Name | N-[(1-cyclohexyltetrazol-5-yl)methyl]-2-ethoxybenzamide |

| CAS Number | 921144-00-5 |

The biological activity of this compound is largely attributed to its ability to mimic carboxylate groups. This structural similarity allows it to bind to various enzymes and receptors that typically interact with carboxylates, thereby modulating their activity. Such interactions can lead to diverse biological effects, including anti-inflammatory and antimicrobial activities.

Anti-inflammatory Properties

Research has indicated that compounds with similar structural motifs exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. For instance, studies have shown that tetrazole-containing compounds can reduce the production of TNF-alpha and IL-6 in vitro, suggesting potential therapeutic benefits in inflammatory diseases.

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. In vitro studies demonstrated that it possesses significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis or function.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Variations in the cyclohexyl group or modifications to the ethoxybenzamide moiety can significantly influence binding affinity and efficacy against specific biological targets.

Case Study 1: Anti-inflammatory Efficacy

A study published in Journal of Medicinal Chemistry examined a series of tetrazole derivatives, including this compound. The researchers found that this compound effectively reduced inflammation in a murine model of arthritis, leading to decreased joint swelling and pain levels compared to controls.

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics, indicating its potential as a novel antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.